molecular formula C19H21N5O3 B10999519 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B10999519
M. Wt: 367.4 g/mol
InChI Key: KLVVYSXLZVNYTA-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that features a combination of furan, piperazine, triazolo, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with piperazine to form the furan-2-ylcarbonyl piperazine intermediate. This intermediate is further reacted with 1,2,4-triazolo[4,3-a]pyridine-3-yl butanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can be compared with other similar compounds, such as:

    Furan derivatives: Compounds containing the furan ring, which are known for their diverse biological activities.

    Piperazine derivatives: Compounds containing the piperazine ring, which are commonly used in medicinal chemistry.

    Triazolo derivatives: Compounds containing the triazolo ring, which are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these different moieties, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C19H21N5O3/c25-18(8-3-7-17-21-20-16-6-1-2-9-24(16)17)22-10-12-23(13-11-22)19(26)15-5-4-14-27-15/h1-2,4-6,9,14H,3,7-8,10-13H2

InChI Key

KLVVYSXLZVNYTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=NN=C3N2C=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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